

Application Note: Synthesis of Tri-O-acetyl-D-galactal-13C-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tri-O-acetyl-D-galactal-13C-1*

Cat. No.: *B584027*

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Introduction

Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry, frequently utilized in the synthesis of oligosaccharides and glycoconjugates. The introduction of a stable isotope label, such as Carbon-13, at a specific position is invaluable for mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses. This application note provides a detailed protocol for the synthesis of **Tri-O-acetyl-D-galactal-13C-1**, commencing from the commercially available D-galactose-1-13C. The synthetic pathway follows the well-established Fischer-Zach glycal synthesis, which involves a three-step process: peracetylation of the starting sugar, formation of a glycosyl bromide intermediate, and subsequent reductive elimination to form the glycal.

Overall Reaction Scheme

D-galactose-1-13C is first peracetylated to yield penta-O-acetyl- α,β -D-galactopyranose-1-13C. This intermediate is then treated with a solution of hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl- α -D-galactopyranosyl bromide-1-13C. The final step involves a reductive elimination of the glycosyl bromide using zinc dust to afford the desired product, **Tri-O-acetyl-D-galactal-13C-1**.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis of **Tri-O-acetyl-D-galactal-13C-1**, based on typical yields for the analogous unlabeled synthesis.^[1]

Step	Starting Material	Product	Molecular Weight (g/mol)	Starting Amount (mg)	Expected Product (mg)	Yield (%)
1. Peracetylation	D-galactose-1-13C	Penta-O-acetyl- α,β -D-galactopyranose-1-13C	181.16 (labeled)	500	890	~89
2. Bromination	Penta-O-acetyl- α,β -D-galactopyranose-1-13C	2,3,4,6-Tetra-O-acetyl- α -D-galactopyranosyl bromide-1-13C	391.28 (labeled)	890	790	~81
3. Reductive Elimination	2,3,4,6-Tetra-O-acetyl- α -D-galactopyranosyl bromide-1-13C	Tri-O-acetyl-D-galactal-1-13C	273.25 (labeled)	790	470	~88

Experimental Protocols

Materials and Reagents

- D-galactose-1-13C
- Dichloromethane (DCM)
- Acetic Anhydride
- Perchloric Acid (catalytic amount)

- Hydrogen Bromide in Acetic Acid (33 wt. %)
- Zinc Dust
- Sodium Dihydrogen Phosphate (NaH_2PO_4)
- Acetone
- Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography
- Petroleum Ether

Step 1: Synthesis of Penta-O-acetyl- α,β -D-galactopyranose-1- ^{13}C

- To a stirred solution of D-galactose-1- ^{13}C (500 mg, 2.76 mmol) in dichloromethane (DCM), add acetic anhydride (1.5 mL).
- Cool the mixture to 0 °C in an ice bath.
- Carefully add a catalytic amount of perchloric acid.
- Stir the reaction at 0 °C for 30 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl- α -D-galactopyranosyl bromide-1-¹³C

- Dissolve the crude penta-O-acetyl- α,β -D-galactopyranose-1-¹³C in a minimal amount of DCM.
- Cool the solution to 0 °C.
- Add a solution of hydrogen bromide in acetic acid (1 mL) dropwise.
- Stir the reaction mixture at room temperature for 6 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, quench with ice-cold water and dilute with ethyl acetate.
- Wash the organic layer with a saturated solution of sodium bicarbonate twice.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide.

Step 3: Synthesis of Tri-O-acetyl-D-galactal-13C-1

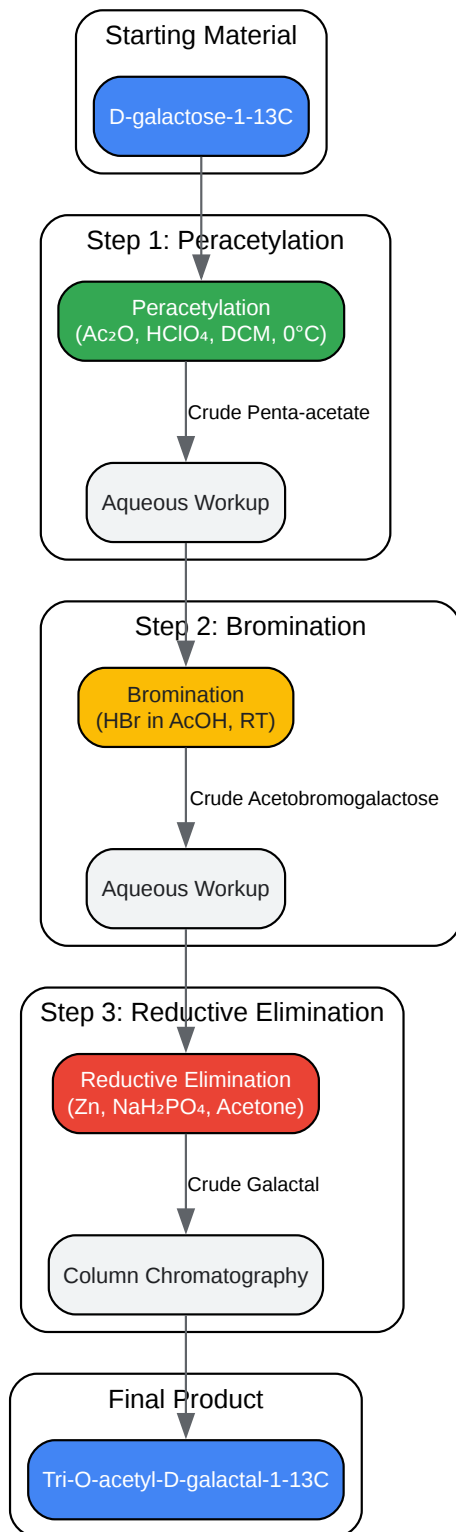
- To the crude 2,3,4,6-tetra-O-acetyl- α -D-galactopyranosyl bromide-1-¹³C, add zinc dust (0.82 g, 12.5 mmol) and sodium dihydrogen phosphate (4.6 g, 38.4 mmol) in acetone.
- Stir the reaction mixture vigorously at room temperature for 3 hours.
- Monitor the reaction by TLC (eluent: 2:1 petroleum ether/ethyl acetate).
- Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate.
- Wash the combined organic phases with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum ether/ethyl acetate) to afford **Tri-O-acetyl-D-galactal-13C-1** as the final product.^[1]

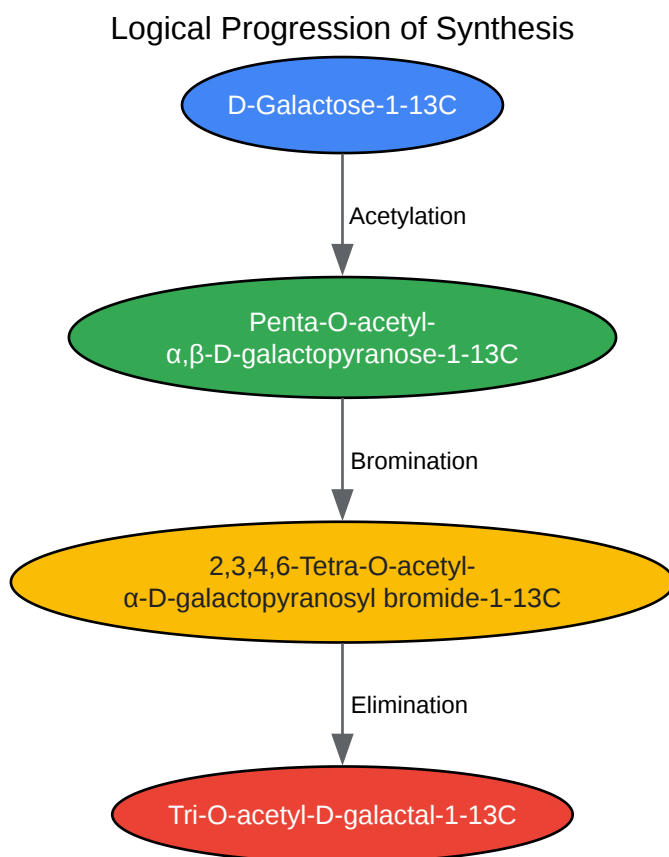
Visualizations

Experimental Workflow

Synthesis Workflow for Tri-O-acetyl-D-galactal-13C-1

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **Tri-O-acetyl-D-galactal-13C-1**.

Logical Relationship of Synthesis Steps



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Caption: Chemical transformations in the synthesis pathway.

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References

- 1. ijnrd.org [ijnrd.org]
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